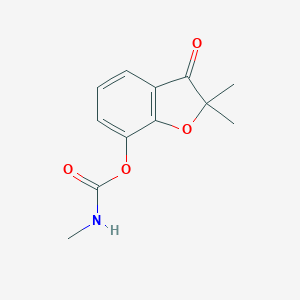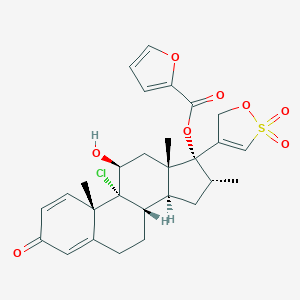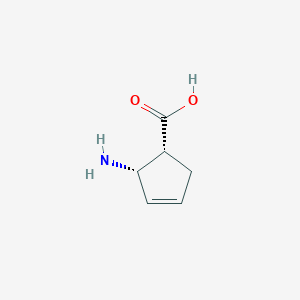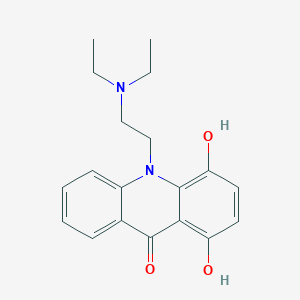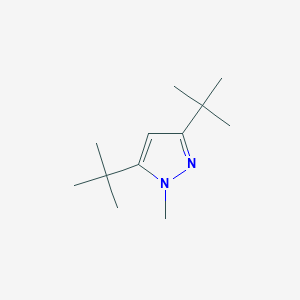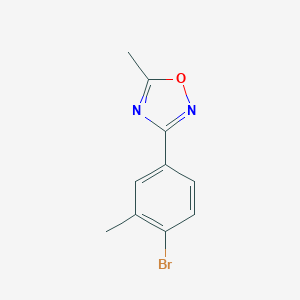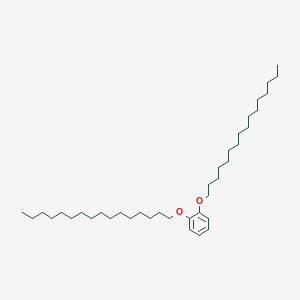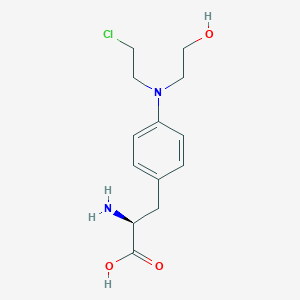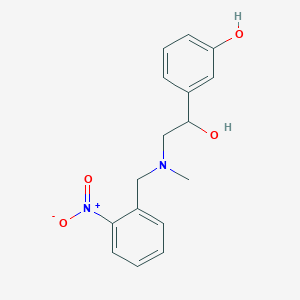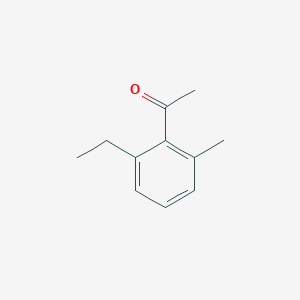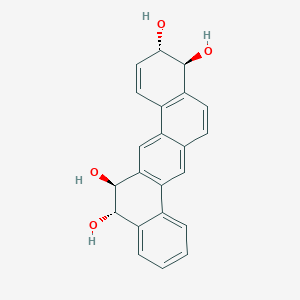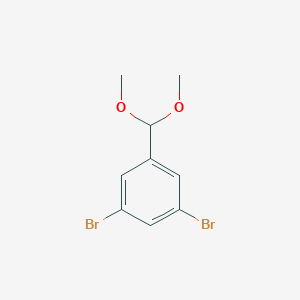
1,3-Dibromo-5-(dimethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(dimethoxymethyl)benzene is a chemical compound that has gained significant attention in scientific research. It is a colorless and odorless solid that is soluble in organic solvents. This compound has various applications in the field of organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 1,3-Dibromo-5-(dimethoxymethyl)benzene is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
1,3-Dibromo-5-(dimethoxymethyl)benzene has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to inhibit the expression of genes involved in cell cycle progression and DNA repair. Furthermore, it has been shown to induce the expression of genes involved in apoptosis and cell death.
Advantages And Limitations For Lab Experiments
1,3-Dibromo-5-(dimethoxymethyl)benzene has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it easy to handle and store. It also has a well-established synthesis method, which allows for the preparation of large quantities of the compound. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous systems. It is also relatively expensive compared to other building blocks used in organic synthesis.
Future Directions
There are various future directions for the research of 1,3-Dibromo-5-(dimethoxymethyl)benzene. One of the areas of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, the use of 1,3-Dibromo-5-(dimethoxymethyl)benzene as a building block for the preparation of novel polymeric materials and functionalized derivatives is also an area of interest.
Scientific Research Applications
1,3-Dibromo-5-(dimethoxymethyl)benzene has various applications in scientific research. It is used as a building block in organic synthesis to prepare various functionalized derivatives. It is also used as a precursor in the synthesis of polymeric materials, such as polyesters and polycarbonates. In medicinal chemistry, it has been reported to exhibit antitumor activity against various cancer cell lines. Furthermore, it has been used as a ligand in metal-catalyzed reactions, such as Suzuki coupling and Heck reaction.
properties
CAS RN |
157866-05-2 |
|---|---|
Product Name |
1,3-Dibromo-5-(dimethoxymethyl)benzene |
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
1,3-dibromo-5-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 |
InChI Key |
QONDTXWLYJSIIB-UHFFFAOYSA-N |
SMILES |
COC(C1=CC(=CC(=C1)Br)Br)OC |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)Br)OC |
Other CAS RN |
157866-05-2 |
synonyms |
3,5-Dibromobenzaldehyde dimethyl acetal |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

